molecular formula C20H20N4S B12127619 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12127619
M. Wt: 348.5 g/mol
InChI Key: UCZRDCLZOKSCSG-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a benzimidazole moiety fused with a benzothieno pyrimidine structure

Preparation Methods

The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents for these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine include other benzimidazole derivatives and benzothieno pyrimidine compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its combined structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H20N4S/c1-11-4-5-14-17(6-11)25-20-18(14)19(21-9-22-20)24-10-23-15-7-12(2)13(3)8-16(15)24/h7-11H,4-6H2,1-3H3

InChI Key

UCZRDCLZOKSCSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N4C=NC5=C4C=C(C(=C5)C)C

Origin of Product

United States

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